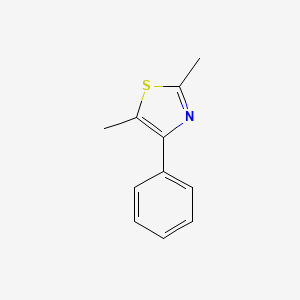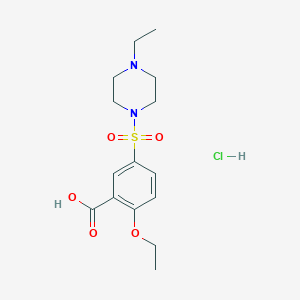
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate is a useful research compound. Its molecular formula is C12H17NO9 and its molecular weight is 319.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 4-Nitrophenyl-beta-D-galactopyranoside hydrate are the enzymes Galactoside O-acetyltransferase and Beta-galactosidase . These enzymes are found in organisms such as Escherichia coli (strain K12) .
Mode of Action
The compound interacts with its targets by serving as a substrate for these enzymes . The enzymes catalyze the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule .
Biochemical Pathways
The compound affects the biochemical pathways involving the degradation of galactofuranosyl units (β-d-Galf), which are constituents of certain microorganisms . The degradation of Galf-containing glycoconjugates is promoted by extracellular β-d-galactofuranosidases .
Result of Action
The action of 4-Nitrophenyl-beta-D-galactopyranoside hydrate results in the release of galactose and a chromogenic compound . This can be used to determine enzyme activity .
Action Environment
Environmental factors, such as temperature, can influence the action of the compound. For instance, the stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperatures . This allows for more effective biochemical pathways with shorter reaction times, less energy use, and ecological acceptability .
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl-beta-D-galactopyranoside hydrate is a substrate for the enzyme β-galactosidase . β-galactosidase is an enzyme that catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This compound is acted upon by the β-galactosidase enzyme in a manner similar to lactose .
Cellular Effects
It is known that the compound can be hydrolyzed by β-galactosidase, an enzyme that is present in many types of cells . The hydrolysis of this compound could potentially influence cellular processes, although specific effects would likely depend on the context of the cell and the presence of other interacting molecules.
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl-beta-D-galactopyranoside hydrate involves its interaction with the enzyme β-galactosidase . This enzyme catalyzes the hydrolysis of the compound, breaking it down into its constituent parts . This process could potentially influence gene expression, enzyme activity, and other molecular processes within the cell.
Temporal Effects in Laboratory Settings
It is known that the compound can be hydrolyzed by β-galactosidase . This suggests that the effects of the compound could change over time as it is broken down by this enzyme.
Metabolic Pathways
4-Nitrophenyl-beta-D-galactopyranoside hydrate is involved in the metabolic pathway of β-galactosidase . This enzyme catalyzes the hydrolysis of the compound, breaking it down into its constituent parts .
Transport and Distribution
Given its role as a substrate for β-galactosidase, it is likely that the compound is transported to areas of the cell where this enzyme is present .
Subcellular Localization
Given its role as a substrate for β-galactosidase, it is likely that the compound is localized to areas of the cell where this enzyme is present .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8.H2O/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;/h1-4,8-12,14-17H,5H2;1H2/t8-,9+,10+,11-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEGJDPERYLUSV-YOGPMPDXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3114140.png)

![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)

![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B3114164.png)



![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)


![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)

